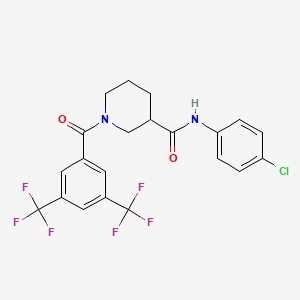

CCG-100602

説明

特性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQCFMZWVKQBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Target of CCG-100602: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCG-100602 is a small molecule inhibitor that has garnered significant interest for its anti-fibrotic and anti-metastatic properties. This document provides a comprehensive technical overview of the molecular target and mechanism of action of this compound. It is established that this compound primarily targets the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. The compound effectively inhibits the nuclear translocation of MRTF-A, a key co-activator of SRF-mediated gene transcription. Emerging evidence also points to the protein Pirin as a direct binding target for this compound and its analogs. This guide synthesizes the current understanding of this compound's mechanism, presents quantitative data on its activity, and provides detailed protocols for key experimental assays used in its characterization.

Primary Molecular Target: The MRTF/SRF Signaling Pathway

This compound is a specific inhibitor of the MRTF-A/SRF signaling cascade.[1][2][3] This pathway is a critical regulator of gene expression involved in cell motility, proliferation, and the expression of cytoskeletal and profibrotic genes.[4] The central mechanism of this compound's inhibitory action is the prevention of MRTF-A's nuclear localization.[1][2]

In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon Rho GTPase signaling, which is often initiated by extracellular stimuli like Transforming Growth Factor-beta (TGF-β) or increased matrix stiffness, actin polymerization is induced.[5][6] This leads to a depletion of the cytoplasmic G-actin pool, liberating MRTF-A to translocate into the nucleus. Once in the nucleus, MRTF-A binds to SRF, a MADS-box transcription factor, and co-activates the transcription of target genes containing a Serum Response Element (SRE) in their promoters.[4] These target genes include those encoding for alpha-smooth muscle actin (α-SMA, encoded by the ACTA2 gene) and various collagens, key components of the fibrotic extracellular matrix.[6]

This compound disrupts this process by blocking the nuclear accumulation of MRTF-A, thereby preventing the transcription of SRF-dependent genes.[1][2][6]

The Role of Pirin

Recent studies have identified Pirin, an iron-dependent nuclear protein and a member of the cupin superfamily, as a direct molecular target of the broader class of compounds to which this compound belongs (including the parent compound CCG-1423).[4] Affinity isolation-based target identification efforts followed by biophysical validation, including isothermal titration calorimetry (ITC) and X-ray crystallography, have demonstrated direct binding of these compounds to Pirin.[4] Pirin has been implicated as a co-transcription factor in various signaling pathways, including NF-κB signaling.[4] While the precise mechanism by which Pirin binding modulates the MRTF/SRF pathway is still under investigation, it is hypothesized that Pirin may act as a critical intermediary.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular assays. The following tables summarize the available data.

| Cell Line | Assay | Parameter | Value | Reference |

| PC-3 (Prostate Cancer) | RhoA/C-mediated, SRF-driven luciferase expression | IC50 | 9.8 µM | [7] |

| PC-3 (Prostate Cancer) | RhoC-mediated SRE-regulated gene transcription (luciferase reporter) | IC50 | 9.8 µM | [1] |

| PC-3 (Prostate Cancer) | Inhibition of RhoA/C-mediated transcriptional response (SRF-luciferase reporter) | IC50 | 9.8 µM | [1] |

| Human Adipose Stem Cells | Adherence | - | Dose-dependent decrease (3-30 µM) | [1] |

| Human Intestinal Myofibroblasts | TGF-β1-induced COL1A1, FN1, and ACTA2 transcription | - | Dose-dependent decrease (5-40 µM) | [1] |

Table 1: In Vitro Efficacy of this compound

| Compound | Protein | Technique | Binding Constant (Kd) | Reference |

| CCG-222740 (analog) | Pirin | Isothermal Titration Calorimetry (ITC) | 4.3 µM | [8] |

| CCG-257081 (analog) | Pirin | Isothermal Titration Calorimetry (ITC) | 8.5 µM | [8] |

| CCT251236 (Pirin inhibitor) | Pirin | Surface Plasmon Resonance (SPR) | 44 nM | [8] |

Table 2: Binding Affinities of Related Compounds to Pirin

Signaling Pathways and Experimental Workflows

The MRTF/SRF Signaling Pathway and the Action of this compound

Caption: The MRTF/SRF signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

Serum Response Element (SRE) Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the SRF.

Materials:

-

HEK293 cells (or other suitable cell line)

-

SRE-luciferase reporter plasmid (e.g., pGL4.33[luc2P/SRE/Hygro])

-

Control plasmid (e.g., Renilla luciferase plasmid for normalization)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound

-

Stimulus (e.g., TGF-β1 or serum)

-

Dual-luciferase reporter assay system (e.g., Promega Dual-Glo® Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Serum Starvation: After 24 hours of transfection, replace the medium with serum-free medium and incubate for 18-24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add the stimulus (e.g., 20% FBS or 5 ng/mL TGF-β1) to the wells and incubate for 6-8 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in SRE activity relative to the unstimulated control.

Immunofluorescence for MRTF-A Nuclear Localization

This method visualizes the subcellular localization of MRTF-A.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody against MRTF-A

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Culture cells on glass coverslips and treat with this compound and/or stimulus as required.

-

Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-MRTF-A antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

-

Mounting: Mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A.

Bleomycin-Induced Skin Fibrosis in Mice

This is a common in vivo model to assess the anti-fibrotic efficacy of compounds.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

This compound formulation for in vivo administration (e.g., in DMSO and corn oil)

-

Syringes and needles for subcutaneous injections

Protocol:

-

Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.

-

Induction of Fibrosis: Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL in sterile saline) into a defined area on the shaved backs of the mice for a period of 3-4 weeks. Control mice receive saline injections.

-

Treatment: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily, starting either at the same time as bleomycin induction (prophylactic model) or after a certain period of bleomycin treatment (therapeutic model).

-

Monitoring: Monitor the mice for body weight and signs of distress throughout the experiment.

-

Tissue Harvesting: At the end of the treatment period, euthanize the mice and harvest the lesional skin tissue.

-

Analysis:

-

Histology: Fix a portion of the skin in 10% neutral buffered formalin, embed in paraffin, and stain with Masson's trichrome to assess collagen deposition and dermal thickness.

-

Hydroxyproline Assay: Use a portion of the skin to measure the total collagen content via a hydroxyproline assay.

-

Gene Expression Analysis: Isolate RNA from a portion of the skin for qPCR analysis of fibrotic markers.

-

Quantitative PCR (qPCR) for Profibrotic Gene Expression

This technique measures the mRNA levels of genes involved in fibrosis.

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (e.g., ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH, 18S rRNA)

-

qPCR instrument

Protocol:

-

RNA Isolation: Isolate total RNA from cultured cells or harvested tissues using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a potent and specific inhibitor of the MRTF/SRF signaling pathway, primarily acting by preventing the nuclear translocation of MRTF-A. The identification of Pirin as a direct binding target for this class of compounds provides further insight into its molecular mechanism. The in vitro and in vivo data strongly support its potential as a therapeutic agent for fibrotic diseases and cancer metastasis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and similar compounds. Further research is warranted to fully elucidate the role of Pirin in the MRTF/SRF pathway and to explore the full therapeutic potential of this compound.

References

- 1. Experimental Mouse Model of Bleomycin-Induced Skin Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bleomycin-induced skin fibrosis mouse model [bio-protocol.org]

- 3. This compound | Rho | Ras | TargetMol [targetmol.com]

- 4. Bleomycin-induced skin fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cancer Cell Invasion with CCG-100602: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of CCG-100602 as a potent inhibitor of cancer cell invasion. We delve into its mechanism of action, provide detailed experimental protocols for its use, and present key quantitative data to support its efficacy. This document is intended to serve as a comprehensive resource for researchers investigating novel anti-metastatic therapies.

Core Concept: Targeting the RhoA/MRTF-A/SRF Signaling Axis

This compound is a small molecule inhibitor that specifically targets the RhoA/Myocardin-Related Transcription Factor-A (MRTF-A)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of actin cytoskeleton dynamics, a fundamental process in cell motility and invasion.[3]

Extracellular signals activate the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin in the cytoplasm, allowing it to translocate to the nucleus.[3] In the nucleus, MRTF-A acts as a transcriptional coactivator for SRF, driving the expression of genes involved in cell migration, adhesion, and invasion.[1][3]

This compound exerts its inhibitory effect by preventing the nuclear localization of MRTF-A.[1][4] By blocking this key step, this compound effectively shuts down the downstream transcriptional program mediated by SRF, leading to a reduction in cancer cell invasion.[1][3]

Quantitative Data Summary

The efficacy of this compound in inhibiting cancer cell invasion and the underlying signaling pathway has been demonstrated in various studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Cancer Cell Invasion and Signaling by this compound

| Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| PC-3 (Prostate Cancer) | Matrigel Invasion Assay | Inhibition of cell invasion | 100 µM | 72% inhibition | [2][5] |

| PC-3 (Prostate Cancer) | SRF-Luciferase Reporter Assay | Inhibition of RhoA/C-mediated transcription | IC50 | 9.8 µM | [1][5] |

| PC-3 (Prostate Cancer) | Scratch Wound Assay | Inhibition of cell migration | IC50 | 17 µM | [1] |

| B16F10 (Melanoma) | Cell Migration Assay | Reduction in cell migration | Dose-dependent | Significant inhibition observed | [6] |

Table 2: Effect of this compound on Gene Expression in Human Colonic Myofibroblasts

| Gene | Treatment | Fold Change (vs. Control) | P-value | Reference |

| MYLK | 25 µM this compound (24h) | -2.3 | < 0.001 | [3] |

| MKL1 (MRTF-A) | 25 µM this compound (24h) | Significantly repressed to basal levels | < 0.001 | [3] |

| ACTA2 (α-SMA) | 25 µM this compound (24h) | Significantly repressed below untreated levels | < 0.001 | [3] |

| COL1A1 (Collagen I) | 25 µM this compound (24h) | Significant repression observed | Not specified | [3] |

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: this compound mechanism of action in inhibiting cancer cell invasion.

Caption: Experimental workflow for a Matrigel invasion assay with this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to investigate the effects of this compound on cancer cell invasion. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.[7][8][9][10][11]

Materials:

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Cell culture medium with chemoattractant (e.g., 10% FBS)

-

This compound stock solution (in DMSO)

-

Cotton swabs

-

Fixation solution (e.g., 100% methanol or 4% paraformaldehyde)

-

Staining solution (e.g., 0.2% Crystal Violet in 20% methanol)

-

Microscope with a camera

Protocol:

-

Coating Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free medium.

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

-

Incubate at 37°C for at least 4-6 hours to allow for gelation.

-

-

Cell Seeding:

-

Culture cancer cells to 70-80% confluency.

-

Starve cells in serum-free medium for 12-24 hours.

-

Trypsinize and resuspend cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

Remove any excess medium from the rehydrated Matrigel.

-

Add 200 µL of the cell suspension to the upper chamber of each insert.

-

-

Treatment and Incubation:

-

In the lower chamber of the 24-well plate, add 500-750 µL of medium containing a chemoattractant (e.g., 10% FBS).

-

To the upper chamber, add the desired concentrations of this compound (and a vehicle control, e.g., DMSO).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Fixation and Staining:

-

After incubation, carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane.

-

Fix the invading cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes.

-

Stain the cells by immersing the insert in a staining solution for 15-30 minutes.

-

Gently wash the insert with water to remove excess stain and allow it to air dry.

-

-

Quantification:

-

Using a microscope, count the number of stained, invaded cells on the bottom of the membrane in several random fields of view.

-

Calculate the average number of invaded cells per field for each condition.

-

Inhibition of invasion can be expressed as a percentage relative to the vehicle control.

-

Western Blotting for MRTF-A Nuclear Translocation

This protocol is used to determine the effect of this compound on the subcellular localization of MRTF-A.

Materials:

-

Cancer cells of interest

-

This compound

-

Cell lysis buffer for nuclear and cytoplasmic fractionation

-

Protease and phosphatase inhibitors

-

Primary antibodies (anti-MRTF-A, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS.

-

Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol. Add protease and phosphatase inhibitors to all buffers.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-MRTF-A, anti-Lamin B1, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the MRTF-A signal in each fraction to the respective loading control (Lamin B1 for nuclear, GAPDH for cytoplasmic).

-

Compare the nuclear to cytoplasmic ratio of MRTF-A between treated and control samples.

-

Quantitative Real-Time PCR (qRT-PCR) for SRF Target Gene Expression

This protocol measures the effect of this compound on the mRNA levels of SRF target genes.

Materials:

-

Cancer cells of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., ACTA2, COL1A1, MYLK) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Protocol:

-

Cell Treatment and RNA Extraction:

-

Seed cells and treat with this compound or vehicle control as described previously.

-

Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a target gene or housekeeping gene, and cDNA template.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Include no-template controls for each primer set.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Compare the relative gene expression between this compound-treated and vehicle-treated samples.

-

This technical guide provides a solid foundation for researchers to effectively utilize this compound as a tool to investigate and inhibit cancer cell invasion. The provided data, diagrams, and protocols are designed to facilitate the design and execution of robust and informative experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 10. corning.com [corning.com]

- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the structure-activity relationship of CCG-100602

An In-depth Technical Guide to the Structure-Activity Relationship of CCG-100602 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. It was developed as an analog of the first-generation inhibitor, CCG-1423, with the goal of improving potency and selectivity while reducing the significant cytotoxicity associated with the parent compound.[1][2] This pathway is a critical mediator of cellular responses to both biochemical and physical stimuli, such as TGF-β and extracellular matrix stiffness, and its dysregulation is implicated in various pathological processes, including fibrosis and cancer metastasis.[3][4] this compound exerts its effects by preventing the nuclear translocation of MRTF-A, a key transcriptional coactivator for SRF, thereby inhibiting the expression of downstream target genes involved in cell motility, contraction, and fibrogenesis.[1][5]

Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

The RhoA signaling cascade is a central pathway that translates extracellular cues into changes in gene expression, primarily through the regulation of actin dynamics.

-

Activation: Extracellular signals, such as TGF-β or increased matrix stiffness, activate Rho GTPases (e.g., RhoA).[1]

-

Actin Polymerization: Activated Rho stimulates its downstream effectors, including ROCK and mDia, which in turn promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.[1]

-

MRTF-A Release: In its inactive state, MRTF-A (also known as MKL1) is sequestered in the cytoplasm through a complex with G-actin via its N-terminal RPEL motifs.[6] The depletion of the cytoplasmic G-actin pool during polymerization leads to the release of MRTF-A.[1]

-

Nuclear Translocation: Once freed from G-actin, MRTF-A translocates to the nucleus.[1][5]

-

SRF-Mediated Transcription: In the nucleus, MRTF-A binds to the Serum Response Factor (SRF), a MADS-box transcription factor.[7][8] This MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the transcription of genes involved in fibrosis and cell contractility, such as α-smooth muscle actin (α-SMA, encoded by ACTA2), collagen I (COL1A1), and myosin light chain kinase (MYLK).[1]

This compound intervenes in this pathway by specifically blocking the nuclear accumulation of MRTF-A, thus preventing the subsequent transcriptional activation of SRF target genes.[1][5][9] While initially described as an inhibitor of the MRTF-A/SRF interaction, later studies identified the iron-dependent cotranscription factor Pirin as a direct molecular target of the CCG-1423 and CCG-203971 series of compounds, suggesting a more complex mechanism of action.[10]

References

- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Actin dynamics control SRF activity by regulation of its coactivator MAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum response factor‐cofactor interactions and their implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAL and Ternary Complex Factor Use Different Mechanisms To Contact a Common Surface on the Serum Response Factor DNA-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

CCG-100602: A Potent Inhibitor of MRTF-A Nuclear Localization

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor CCG-100602 and its targeted effect on the nuclear localization of Myocardin-Related Transcription Factor A (MRTF-A). This compound serves as a critical tool for investigating cellular processes regulated by the Rho/MRTF/SRF signaling pathway and holds potential for therapeutic development in diseases driven by aberrant fibrotic and proliferative responses.

Core Mechanism of Action: Targeting the Rho/MRTF/SRF Pathway

This compound is a second-generation inhibitor of the Rho/MRTF/SRF signaling cascade.[1] Its primary mechanism involves the inhibition of MRTF-A nuclear translocation.[2] In a resting state, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin).[3] Upon activation of the RhoA signaling pathway, G-actin polymerizes into filamentous actin (F-actin), leading to the release of MRTF-A.[4][5] Liberated MRTF-A is then free to translocate to the nucleus, where it acts as a co-factor for the Serum Response Factor (SRF), driving the transcription of genes involved in cytoskeletal organization, cell motility, and fibrogenesis.[3][4] this compound effectively disrupts this process, leading to the cytoplasmic retention of MRTF-A and the subsequent downregulation of SRF-mediated gene transcription.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and molecular parameters as reported in the scientific literature.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Stimulation | Concentration Range | Effect | Reference(s) |

| SRE-Luciferase Activity | Fibroblasts | RhoA/C activation | ~1 µM (for CCG-1423) | Potent inhibition | [1] |

| MRTF-A Nuclear Localization | Human Colonic Myofibroblasts | Matrix Stiffness (28 kPa) | 25 µM | Reduced nuclear translocation, cytoplasmic retention | [1] |

| MRTF-A Nuclear Localization | Human Colonic Myofibroblasts | TGF-β (1 ng/mL) | 25 µM | Cytoplasmic retention | [1] |

| mRNA Expression (MYLK) | Human Colonic Myofibroblasts | Matrix Stiffness (28 kPa) | 10-25 µM | Concentration-dependent repression | [1] |

| mRNA Expression (MKL1/MRTF-A) | Human Colonic Myofibroblasts | Matrix Stiffness (28 kPa) | 25 µM | Significant repression | [1] |

| mRNA Expression (ACTA2/α-SMA) | Human Colonic Myofibroblasts | TGF-β | 17.5-25 µM | Significant transcriptional inhibition | [1] |

| mRNA Expression (COL1A1) | Human Colonic Myofibroblasts | TGF-β | 17.5-25 µM | Significant transcriptional inhibition | [1] |

| Protein Expression (Collagen I) | Human Intestinal Fibroblasts | TGF-β | 17.5-25 µM | Reduction to untreated levels | [1] |

| Protein Expression (α-SMA) | Human Intestinal Fibroblasts | TGF-β | 25 µM | Strong repression | [1] |

Table 2: Cytotoxicity Profile of this compound

| Compound | Cytotoxicity | Reference(s) |

| This compound | Lower cellular toxicity compared to CCG-1423 | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of this compound and guide experimental design, the following diagrams are provided.

References

Methodological & Application

How to dissolve and store CCG-100602 for research

Application Notes and Protocols for CCG-100602

Introduction

This compound is a small molecule inhibitor of the RhoA/Myocardin-Related Transcription Factor A/Serum Response Factor (MRTF-A/SRF) signaling pathway.[1][2][3] As an analog of the first-generation inhibitor CCG-1423, this compound offers similar efficacy with significantly reduced cytotoxicity.[4][5][6] Its mechanism of action involves specifically blocking the nuclear translocation of MRTF-A, thereby inhibiting the transcription of SRF-responsive genes.[1][2][7] This pathway is crucial in various cellular processes, including actin cytoskeleton organization, cell cycle progression, and fibrogenesis, making this compound a valuable tool for research in cancer, fibrosis, and cell signaling.[7][8][9]

Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

The Rho family of small GTPases plays a pivotal role in signal transduction.[6] The RhoA-mediated pathway, in response to stimuli like TGF-β or increased extracellular matrix stiffness, promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).[7] This process releases MRTF-A from its sequestration by G-actin in the cytoplasm, allowing it to translocate into the nucleus.[7] In the nucleus, MRTF-A acts as a transcriptional co-activator for SRF, driving the expression of target genes involved in fibrosis and cell motility, such as α-smooth muscle actin (α-SMA) and collagen.[7] this compound intervenes by preventing the nuclear import of MRTF-A, thus downregulating the expression of these profibrotic and migratory genes.[7]

Caption: this compound inhibits the Rho/MRTF/SRF signaling pathway.

Data Presentation

Solubility of this compound

It is crucial to use a high-purity solvent, especially fresh, anhydrous DMSO, as moisture can significantly reduce the compound's solubility.[2] Sonication or gentle warming may be required to achieve complete dissolution at higher concentrations.[1][10]

| Solvent | Concentration | Notes |

| DMSO | 2 - 100 mg/mL (4.18 - 208.85 mM) | Different suppliers report varying maximum solubility.[1][2][4][6] Ultrasonic assistance is recommended for higher concentrations.[1] |

| DMF | 20 mg/mL | |

| Ethanol | 0.2 - 48 mg/mL | Solubility data for ethanol shows significant variation.[2][6] |

| Water | Insoluble | [2] |

Storage and Stability

Proper storage is essential to maintain the integrity and activity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | ≥ 3 years | Can be shipped at ambient temperature.[2][6][10][11] |

| Stock Solution | -80°C | 6 - 12 months | Recommended for long-term storage.[1][2][10] |

| Stock Solution | -20°C | 1 month | Suitable for short-term storage.[1][2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution for use in in vitro studies.

Materials:

-

This compound powder (Molecular Weight: 478.82 g/mol )

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.79 mg of this compound in 1 mL of DMSO. Adjust the volume based on the amount of powder you have.

-

Volume of DMSO (mL) = [Mass of this compound (mg)] / [4.7882 (mg/mL)]

-

-

Dissolution: Add the calculated volume of sterile DMSO directly to the vial containing the this compound powder.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be applied.[1][10] Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[1][10]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][2][10] Protect the solution from light.[1][3]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the stock solution to final working concentrations for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution: Perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., add 2 µL of 10 mM stock to 198 µL of culture medium).

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration (e.g., 3-40 µM).[1]

-

Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.[10] Typically, the final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[10]

-

In Vivo Considerations: For in vivo experiments, it is recommended to prepare fresh formulations daily.[1]

Caption: Workflow for preparing this compound solutions for research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. This compound = 98 HPLC 1207113-88-9 [sigmaaldrich.com]

- 5. This compound = 98 HPLC 1207113-88-9 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Rho | Ras | TargetMol [targetmol.com]

- 11. medkoo.com [medkoo.com]

Application Notes and Protocols for RT-PCR Analysis of Fibrotic Markers Following CCG-100602 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the anti-fibrotic effects of CCG-100602, a second-generation inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. The focus is on quantifying the expression of key fibrotic markers—Collagen I (COL1A1), Alpha-Smooth Muscle Actin (α-SMA/ACTA2), and Connective Tissue Growth Factor (CTGF)—using Reverse Transcription Polymerase Chain Reaction (RT-PCR).

Introduction to this compound and its Anti-Fibrotic Mechanism

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction[1]. A key signaling pathway implicated in fibrosis is the Rho/MRTF/SRF pathway[2][3][4]. This compound is a potent and specific small molecule inhibitor of this pathway[5][6][7]. Its mechanism of action involves preventing the nuclear translocation of MRTF-A, a transcriptional coactivator for SRF[2][6][8]. By inhibiting MRTF-A's nuclear activity, this compound effectively represses the transcription of SRF-target genes that are critical for the fibrotic process, including those encoding α-SMA and Collagen I[2][9]. Studies have demonstrated that this compound can significantly reduce the expression of these fibrotic markers in a dose-dependent manner, highlighting its therapeutic potential in combating fibrotic diseases[2][8].

Data Presentation: Efficacy of this compound on Fibrotic Marker Expression

The following table summarizes the quantitative data on the effect of this compound on the mRNA expression of key fibrotic markers, as determined by quantitative RT-PCR (qRT-PCR) in human colonic myofibroblasts (CCD-18co cells)[2].

| Target Gene | Treatment | Concentration (µM) | Fold Change vs. Control | Statistical Significance | Reference |

| ACTA2 (α-SMA) | This compound | 25 | Significant Repression | p < 0.001 | [2] |

| COL1A1 (Collagen I) | This compound | 25 | Significant Repression | Not specified, but stated as similar to ACTA2 | [2] |

| MKL1 (MRTF-A) | This compound | 17.5 | Significant Repression of TGF-β induced expression | Not specified | [2] |

| MKL1 (MRTF-A) | This compound | 25 | Significant Repression of TGF-β induced expression | Not specified | [2] |

Note: In another study on human intestinal myofibroblasts, this compound was shown to diminish the TGF-β1-induced increase in COL1A1 and ACTA2 transcription in a dose-dependent manner with concentrations ranging from 5-40 µM[8].

Mandatory Visualizations

Caption: Mechanism of this compound action on the Rho/MRTF/SRF signaling pathway.

Caption: Standard workflow for RT-PCR analysis of fibrotic marker expression.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate primary human fibroblasts (e.g., colonic, lung, or dermal) in appropriate culture vessels at a density that will result in 70-80% confluency at the time of treatment.

-

Starvation (Optional): Once cells reach the desired confluency, reduce the serum concentration in the culture medium (e.g., to 0.5% FBS) for 12-24 hours to synchronize the cells.

-

Pro-fibrotic Stimulation (Optional): To induce a fibrotic phenotype, treat the cells with a pro-fibrotic agent such as Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 1-10 ng/mL.

-

This compound Treatment: Concurrently with or prior to pro-fibrotic stimulation, treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 40 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA isolation.

Protocol 2: RNA Isolation and Quality Control

-

Cell Lysis: Lyse the cells directly in the culture dish using a lysis buffer from a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific).

-

RNA Isolation: Follow the manufacturer's protocol for total RNA isolation. This typically involves homogenization, phase separation (for TRIzol), and column-based purification.

-

DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

-

RNA Elution: Elute the purified RNA in nuclease-free water.

-

Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Integrity Check (Optional but Recommended): Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is desirable for downstream applications.

Protocol 3: Reverse Transcription (cDNA Synthesis)

-

Reaction Setup: In a nuclease-free PCR tube, combine 1 µg of total RNA with reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor, following the manufacturer's instructions for the chosen reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad or High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific).

-

Reverse Transcription Reaction: Perform the reverse transcription reaction in a thermal cycler using the recommended temperature and time profile. A typical program might include a priming step, a reverse transcription step, and an inactivation step.

-

cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in the qPCR reaction.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

-

Primer Design/Selection: Use validated primers for the target genes (COL1A1, ACTA2, CTGF) and at least one stable housekeeping gene (e.g., GAPDH, 18S rRNA, ACTB). Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.

-

qPCR Reaction Mix: Prepare a master mix for each primer set containing a qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad), forward and reverse primers, and nuclease-free water.

-

Plate Setup: Aliquot the master mix into a 96- or 384-well qPCR plate. Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) for each primer set to check for contamination.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR detection system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified products.

-

Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The results can be expressed as fold change relative to the vehicle-treated control group.

References

- 1. anygenes.com [anygenes.com]

- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myofibroblast-specific inhibition of the Rho kinase-MRTF-SRF pathway using nanotechnology for the prevention of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for CCG-100602 Treatment in Responsive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-100602 is a small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene expression involved in cell proliferation, migration, and fibrosis. This compound exerts its effects by preventing the nuclear translocation of MRTF-A, a key coactivator of SRF-mediated transcription.[1][3] By inhibiting this pathway, this compound has demonstrated potential as an anti-fibrotic and anti-cancer agent. These application notes provide detailed information on cell lines responsive to this compound, quantitative data on its effects, and comprehensive protocols for key experimental procedures.

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the MRTF-A/SRF transcriptional complex. Under basal conditions, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon RhoA activation, actin polymerization reduces the pool of G-actin, leading to the release of MRTF-A. Freed MRTF-A then translocates to the nucleus, where it binds to SRF and initiates the transcription of target genes, including those involved in cytoskeletal organization and extracellular matrix production, such as α-smooth muscle actin (α-SMA, encoded by the ACTA2 gene) and collagen type I (encoded by the COL1A1 gene).[1][2] this compound specifically blocks the nuclear import of MRTF-A, thereby inhibiting the downstream gene expression.[1][3]

Responsive Cell Lines and Quantitative Data

Several cell lines from different tissue origins have been identified as responsive to this compound treatment. The following tables summarize the quantitative effects of this compound on these cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Assay | IC50 | Reference |

| PC-3 (Human Prostate Cancer) | MRTF-A Nuclear Translocation Inhibition | 10 µM | [4] |

| PC-3 (Human Prostate Cancer) | Cell Invasion Inhibition | ~100 µM (72% inhibition) | [5] |

| Various Cancer Cell Lines | Cytotoxicity | 10 - 50 µM | [6] |

Table 2: Effective Concentrations of this compound on Gene and Protein Expression

| Cell Line | Treatment | Effect | Concentration | Reference |

| Human Adipose Stem Cells (hASCs) | 7 days | Decreased cell adhesion | 3 - 30 µM | [3] |

| Human Intestinal Myofibroblasts (HIMFs) | 24 hours (pre-treated for 30 min before TGF-β1) | Diminished TGF-β1-induced COL1A1, FN1, and ACTA2 transcription | 5 - 40 µM | [3] |

| Human Intestinal Myofibroblasts (HIMFs) | 24 hours (pre-treated for 30 min before TGF-β1) | Reduced TGF-β1-induced MRTF-A and SRF mRNA expression | 5 - 40 µM | [3] |

| Human Intestinal Myofibroblasts (HIMFs) | 24 hours (pre-treated for 30 min before TGF-β1) | Reduced TGF-β1-induced ECM and α-SMA protein expression | 5 - 40 µM | [3] |

| CCD-18co (Human Colon Myofibroblasts) | 24 hours | Repressed matrix stiffness-induced ACTA2 and COL1A1 expression | 25 µM | [1] |

| CCD-18co (Human Colon Myofibroblasts) | 24 hours | Decreased matrix stiffness-induced MYLK mRNA levels by 2.3-fold | 25 µM | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular response to this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a given cell line.

Materials:

-

Responsive cell line (e.g., PC-3, CCD-18co)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying changes in the expression of MRTF-A/SRF target genes, such as ACTA2 and COL1A1, following this compound treatment.

Materials:

-

Responsive cell line (e.g., HIMFs, CCD-18co)

-

6-well plates

-

This compound

-

TGF-β1 (optional, for stimulation)

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (for ACTA2, COL1A1, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 40 µM) or vehicle control for the desired time (e.g., 24 hours). For some experiments, cells can be pre-treated with this compound for 30 minutes before stimulation with an inducer like TGF-β1.

-

Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using SYBR Green master mix, cDNA template, and gene-specific primers. A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the protein levels of α-SMA and Collagen I after this compound treatment.

Materials:

-

Responsive cell line (e.g., CCD-18co, HIMFs)

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-α-SMA, anti-Collagen I, anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with this compound as described in the qRT-PCR protocol.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Immunofluorescence for MRTF-A Nuclear Translocation

This protocol allows for the visualization of MRTF-A subcellular localization.

Materials:

-

Responsive cell line (e.g., CCD-18co)

-

Glass coverslips in 24-well plates

-

This compound

-

4% paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-MRTF-A)

-

Fluorescently labeled secondary antibody

-

DAPI

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in 24-well plates.

-

Treat cells with this compound (e.g., 25 µM) or vehicle for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 5% BSA for 1 hour.

-

Incubate with anti-MRTF-A primary antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on glass slides with mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear to cytoplasmic fluorescence intensity ratio.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is to assess the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Responsive cancer cell line (e.g., PC-3)

-

Boyden chamber inserts with Matrigel-coated membranes (8 µm pores)

-

24-well plates

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal violet stain

-

Microscope

Procedure:

-

Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

-

Harvest and resuspend cells in serum-free medium.

-

Add medium with a chemoattractant to the lower chamber of the 24-well plate.

-

Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the insert, along with different concentrations of this compound or vehicle control.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with crystal violet for 20 minutes.

-

Wash the inserts and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.

Conclusion

This compound is a valuable tool for studying the roles of the Rho/MRTF/SRF signaling pathway in various cellular processes. The provided data and protocols offer a comprehensive guide for researchers to investigate the effects of this inhibitor in responsive cell lines, contributing to a better understanding of its therapeutic potential in fibrosis and cancer.

References

- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Luciferase Reporter Assay for Serum Response Factor (SRF) Activity using CCG-100602

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serum Response Factor (SRF) is a widely expressed transcription factor that plays a crucial role in regulating a diverse range of cellular processes, including cell growth, differentiation, migration, and cytoskeletal organization. SRF-mediated transcription is activated by various signaling pathways, notably the Rho GTPase pathway. The activation of this pathway leads to the nuclear translocation of Myocardin-Related Transcription Factors (MRTFs), which act as coactivators for SRF. The dysregulation of the SRF signaling pathway has been implicated in various diseases, including cancer and fibrosis.

CCG-100602 is a specific small molecule inhibitor of the MRTF-A/SRF signaling pathway.[1][2] Its mechanism of action involves the inhibition of MRTF-A nuclear localization, thereby preventing the formation of the MRTF-A/SRF transcriptional complex and subsequent gene expression.[1][2]

The luciferase reporter assay is a highly sensitive and quantitative method for studying gene expression and the activity of signaling pathways.[3] This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to measure SRF transcriptional activity in response to treatment with the inhibitor this compound. This assay is a valuable tool for screening and characterizing potential inhibitors of the SRF pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SRF signaling pathway and the experimental workflow for the luciferase reporter assay.

Figure 1: SRF Signaling Pathway and Point of Inhibition by this compound.

Figure 2: Experimental Workflow for the SRF Luciferase Reporter Assay.

Materials and Methods

Materials

-

HEK293 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

SRF-responsive firefly luciferase reporter plasmid (e.g., pGL4.34[SRF-RE/luc2P])

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine® 2000)

-

This compound (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Experimental Protocol

Day 1: Cell Seeding and Transfection

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed 2 x 10^4 HEK293 cells per well in a 96-well white, clear-bottom plate.

-

Incubate for 24 hours.

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect cells with 100 ng of the SRF-firefly luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.

-

Incubate for 4-6 hours, then replace the transfection medium with fresh culture medium.

Day 2: Cell Treatment

-

After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for 18-24 hours to serum-starve the cells and reduce basal SRF activity.

-

Prepare serial dilutions of this compound in serum-free DMEM. A suggested concentration range is 0.1 µM to 50 µM. Include a DMSO vehicle control.

-

Pre-treat the cells with the different concentrations of this compound for 1-2 hours.

-

Induce SRF activity by adding FBS to a final concentration of 10-20%.

-

Incubate the plate for an additional 18-24 hours.

Day 3: Luciferase Assay

-

Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.

-

Remove the culture medium from the wells.

-

Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure firefly luciferase activity. Read the luminescence immediately in a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Read the luminescence again.

Data Analysis

-

For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound.

-

Determine the IC50 value of this compound by fitting the data to a four-parameter logistic dose-response curve.

Expected Results and Data Presentation

Treatment of SRF-activated cells with this compound is expected to result in a dose-dependent decrease in firefly luciferase activity, indicating the inhibition of SRF-mediated transcription.

| Concentration of this compound (µM) | Normalized Luciferase Activity (Fold Change vs. Induced Control) | % Inhibition |

| 0 (Vehicle Control) | 1.00 | 0 |

| 1 | 0.85 | 15 |

| 5 | 0.60 | 40 |

| 10 | 0.45 | 55 |

| 20 | 0.25 | 75 |

| 40 | 0.10 | 90 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.

Based on published data, the IC50 of this compound in a serum response factor-luciferase reporter gene assay in PC-3 cells has been reported to be 9.8 µM.[2] Dose-dependent inhibition of SRF target gene expression has been observed in the range of 5-40 µM, with significant repression at 17.5 and 25 µM.[4]

Troubleshooting

| Issue | Possible Cause | Solution |

| High background luminescence | Incomplete cell lysis | Ensure complete lysis by extending incubation time or using a stronger lysis buffer. |

| Contamination of reagents | Use fresh, high-quality reagents. | |

| Low signal | Low transfection efficiency | Optimize transfection protocol (reagent-to-DNA ratio, cell density). |

| Low SRF induction | Ensure proper serum starvation and use an appropriate concentration of inducer. | |

| Insufficient incubation time | Optimize incubation times for treatment and induction. | |

| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and careful pipetting. |

| Inconsistent transfection | Prepare a master mix for transfection to ensure uniformity. | |

| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with PBS. |

Conclusion

The SRF luciferase reporter assay is a robust and sensitive method for quantifying the activity of the SRF signaling pathway. When used in conjunction with the specific inhibitor this compound, this assay provides a powerful tool for drug discovery and for elucidating the molecular mechanisms underlying SRF-mediated cellular processes. The detailed protocol provided in this application note serves as a comprehensive guide for researchers to successfully implement this assay in their laboratories.

References

Troubleshooting & Optimization

Navigating the Challenges of CCG-100602: A Technical Guide to Overcoming Aqueous Solubility Issues

Technical Support & Troubleshooting Center

For researchers, scientists, and drug development professionals working with the promising MRTF-A/SRF signaling inhibitor, CCG-100602, its low aqueous solubility can present a significant experimental hurdle. This guide provides practical solutions, detailed protocols, and answers to frequently asked questions to ensure reliable and reproducible results in your in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic molecule and is practically insoluble in water and aqueous solutions like phosphate-buffered saline (PBS).[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is often due to the "carry-over" of a highly concentrated DMSO stock solution into the aqueous phase without proper dilution or the use of solubilizing agents.

Q2: What is the best solvent to dissolve this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is crucial to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of the compound.[1]

Q3: I've prepared a high-concentration stock in DMSO. How can I dilute it into my aqueous experimental solution without precipitation?

A3: The key is to perform a serial dilution. First, dilute your high-concentration DMSO stock to an intermediate concentration using DMSO. Then, slowly add this intermediate stock to your final aqueous solution while vortexing or stirring to ensure rapid mixing. This gradual dilution helps to avoid localized high concentrations that can lead to precipitation. For cell-based assays, ensure the final DMSO concentration is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%.[2]

Q4: Can I heat my solution to dissolve the this compound precipitate?

A4: While gentle warming can sometimes help dissolve compounds, it is generally not recommended for this compound without specific stability data. Excessive heat can lead to degradation of the compound, compromising your experimental results. Sonication is a recommended alternative to aid dissolution in DMSO.[2]

Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A5: Yes, for in vivo applications where direct injection of a DMSO solution is not feasible, co-solvents and surfactants can be used. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. This creates a vehicle that can maintain this compound in solution.

Troubleshooting Guide: Common Issues and Solutions

| Issue | Potential Cause | Recommended Solution |

| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Perform a serial dilution. - Ensure rapid and thorough mixing upon addition to the aqueous buffer. - Decrease the final concentration of this compound. |

| Cloudiness or precipitate observed in cell culture media after adding this compound. | - Poor solubility of this compound in the media. - Interaction with media components (e.g., proteins in serum). - Final DMSO concentration is too high, causing protein denaturation and precipitation. | - Pre-dilute the this compound stock in a small volume of media before adding to the full culture volume. - Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.1%).[2] - Consider using serum-free media for the duration of the treatment if compatible with your cells. |

| Inconsistent experimental results between batches. | - Degradation of this compound stock solution. - Incomplete dissolution of the compound. | - Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] - Always ensure the compound is fully dissolved in DMSO before preparing working solutions. Sonication can be used to aid dissolution.[2] |

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system. The following table summarizes available solubility data from various suppliers.

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Source |

| DMSO | ≥152.4 | ~318 | APExBIO[4] |

| DMSO | 100 | 208.85 | TargetMol[2] |

| DMSO | 96 | 200.49 | Selleck Chemicals[1] |

| DMSO | 20 | 41.77 | Cayman Chemical[5] |

| Ethanol | ≥26.9 | ~56 | APExBIO[4] |

| Ethanol | 48 | 100.24 | Selleck Chemicals |

| Ethanol | 0.2 | 0.42 | Cayman Chemical[5] |

| Water | Insoluble | Insoluble | Selleck Chemicals, APExBIO[1][4] |

| DMF | 20 | 41.77 | Cayman Chemical[5] |

Note: Solubility can be affected by factors such as temperature, purity, and the presence of moisture.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Materials:

-

This compound powder (Molecular Weight: 478.82 g/mol )

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

Weigh out 4.79 mg of this compound powder and place it in a sterile vial.

-

Add 1 mL of anhydrous DMSO to the vial.

-

Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are stable for at least 6 months at -80°C.[6]

-

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

-

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium (with or without serum, as required by the experiment)

-

Sterile microcentrifuge tubes

-

-

Procedure (for a final concentration of 10 µM in 1 mL of media):

-

Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM solution.

-

In a sterile microcentrifuge tube, add 999 µL of pre-warmed cell culture medium.

-

Add 1 µL of the 1 mM this compound intermediate stock solution to the cell culture medium. This results in a final DMSO concentration of 0.1%.

-

Immediately vortex the solution gently to ensure rapid and uniform mixing.

-

Add the final working solution to your cells.

-

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the process of preparing and using this compound, as well as its biological target, the following diagrams are provided.

Caption: Workflow for preparing this compound solutions.

Caption: this compound inhibits the MRTF-A/SRF signaling pathway.

References

How to prevent CCG-100602 precipitation in media

This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of the Rho/MKL1/SRF pathway inhibitor, CCG-100602, in cell culture media. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the myocardin-related transcription factor A/serum response factor (MRTF-A/SRF) signaling pathway.[1][2] Its mechanism of action involves specifically blocking the nuclear localization of MRTF-A (also known as MKL1), which prevents the transcription of fibrogenic genes regulated by the transcription factor SRF.[1][3][4] It is an analog of the compound CCG-1423, but was developed to have significantly less cytotoxicity.[5]

Q2: Why is my this compound precipitating when I add it to my cell culture media?

This compound has very low aqueous solubility.[3] Precipitation typically occurs when a highly concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media. The compound "crashes out" of solution because its concentration exceeds its solubility limit in the final aqueous medium. Factors like media composition, pH, temperature, and the final concentration of the organic solvent can all influence this process.[6][7][8][9]

Q3: What is the recommended solvent for making this compound stock solutions?

The recommended and most common solvent for this compound is Dimethyl sulfoxide (DMSO).[1][5][10] It is also reported to be soluble in DMF.[5] For cell culture applications, it is critical to use anhydrous, high-purity DMSO, as moisture can significantly reduce the solubility of the compound.[1][3]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally not exceed 0.1%.[10] If higher concentrations are necessary, it is essential to run a vehicle control experiment to assess the effect of the solvent on the cells.[10]

Troubleshooting Guide: Preventing and Resolving Precipitation

This guide addresses the common issue of this compound precipitation in a step-by-step format.

Issue: Precipitate forms immediately or over time after adding this compound to media.

-

1. Check Your Stock Solution:

-